1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene
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Overview
Description
1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F4 It is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled, including the choice of solvents, temperature, and reaction time, to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .
Scientific Research Applications
1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-ethynyl-4-fluoro-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability . These properties make it a valuable tool in the study of molecular interactions and drug design.
Comparison with Similar Compounds
- 1-Ethynyl-4-(trifluoromethyl)benzene
- 1-Ethynyl-2-fluoro-4-(trifluoromethyl)benzene
- 2-Fluoro-4-(trifluoromethyl)phenylacetylene
Uniqueness: 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the benzene ring, which can significantly influence its reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
1-ethynyl-4-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWLWQPAIPPLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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